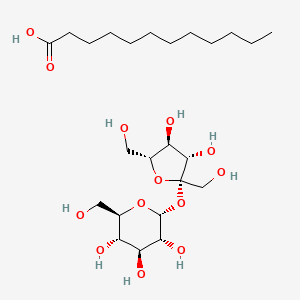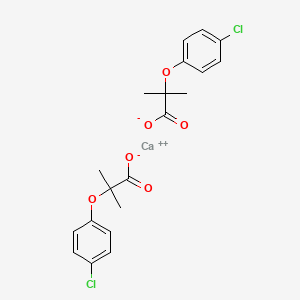
Calcium Clofibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium Clofibrate is a calcium salt formulation of clofibrate, an aryloxyisobutyric acid derivate with antihyperlipidemic activity.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction
Calcium Clofibrate has been studied for its role in inducing apoptosis. Matzno et al. (2006) found that clofibrate induces apoptosis in rat skeletal myoblasts through a calcium-dependent mechanism, involving caspase-12 activation. This process is triggered by calcium influx, leading to cytosolic caspase-12 activation and subsequent apoptotic DNA fragmentation (Matzno et al., 2006).
Cardiovascular Research
Research by Fairhurst et al. (1981) demonstrated clofibrate's impact on cardiovascular health. Specifically, clofibrate inhibits the contractility of isolated rabbit aortic muscle rings, suggesting its potential influence on calcium utilization in vascular smooth muscle (Fairhurst et al., 1981).
Multigenerational Impact in Aquatic Environments
Coimbra et al. (2015) conducted a multigenerational study using zebrafish to assess the chronic effects of clofibric acid. The study highlighted that chronic life-cycle exposure to clofibric acid significantly reduces growth and affects gonad development and fecundity in fish, indicating potential environmental and developmental impacts (Coimbra et al., 2015).
Environmental Persistence and Removal
Mestre et al. (2016) explored the persistence of clofibric acid in aquatic environments and its removal using activated carbons. They found that water hardness and solution pH significantly influence the adsorption of clofibric acid, which is crucial for improving water treatment processes (Mestre et al., 2016).
Eigenschaften
CAS-Nummer |
39087-48-4 |
|---|---|
Produktname |
Calcium Clofibrate |
Molekularformel |
C20H20CaCl2O6 |
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
calcium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
IXCILCKRXAZYGP-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Kanonische SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Andere CAS-Nummern |
39087-48-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



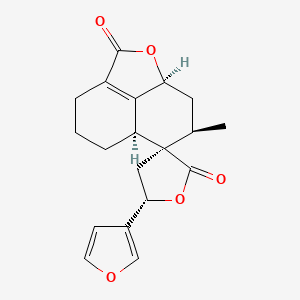
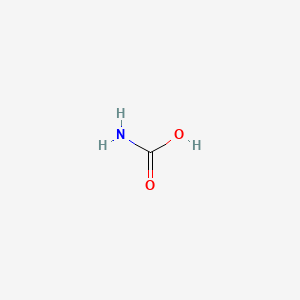


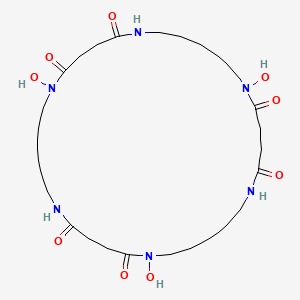
![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)

